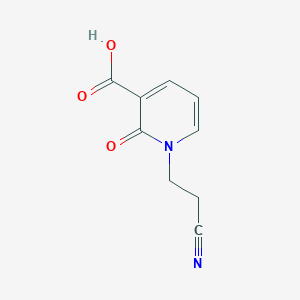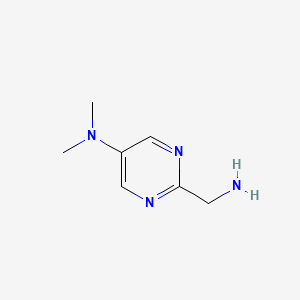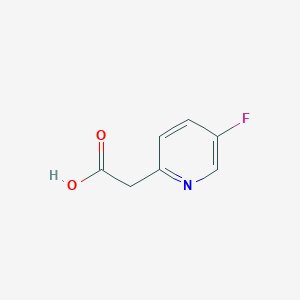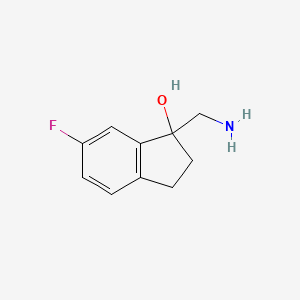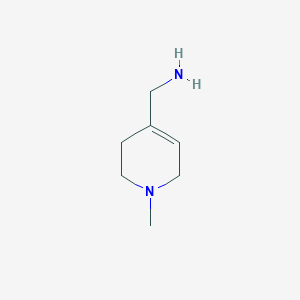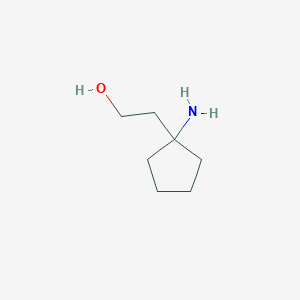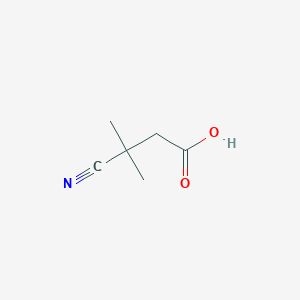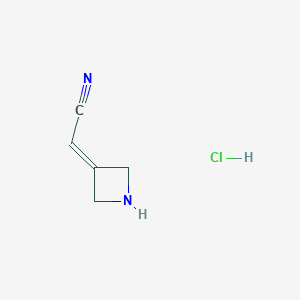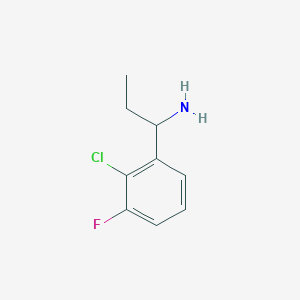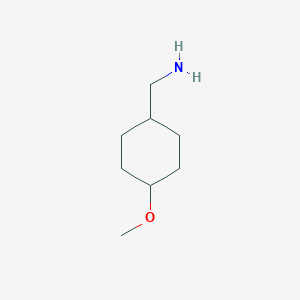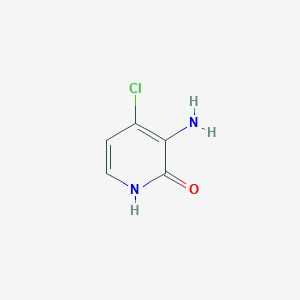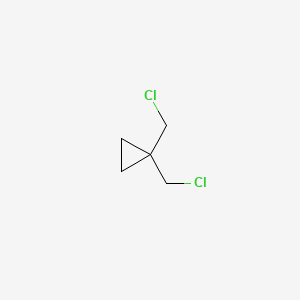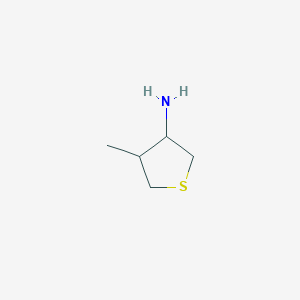![molecular formula C9H19Cl2N3 B1526299 [(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride CAS No. 886494-10-6](/img/structure/B1526299.png)
[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride
Overview
Description
“[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride” is a chemical compound with the empirical formula C8H17Cl2N3. It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride” is 226.15 . The SMILES string representation of this compound is CCCCN1C=CN=C1CN.Cl.Cl .Scientific Research Applications
- Imidazoles are key components to functional molecules that are used in a variety of everyday applications. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
- The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .
- Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Organic & Biomolecular Chemistry
Therapeutic Potential
Ligand in Coordination Chemistry
- Imidazole derivatives have been found to possess extensive spectrum of biological activities such as antibacterial and antifungal .
- These properties make them useful in the development of new drugs for treating various infectious diseases .
- Imidazole derivatives show anti-inflammatory and antitumor activities .
- These compounds could potentially be used in the development of new therapeutic agents for the treatment of inflammation and cancer .
Antibacterial and Antifungal Activities
Anti-Inflammatory and Antitumor Activities
Analgesic and Anti-HIV Activities
- Imidazole is a key component in the synthesis of various functional molecules used in everyday applications .
- The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
- The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
- Imidazole derivatives show antimycobacterial activities .
- These compounds could potentially be used in the development of new therapeutic agents for the treatment of mycobacterial infections .
- Some imidazole derivatives have been found to possess antioxidant activities .
- These properties could potentially be exploited in the development of new drugs for managing oxidative stress-related conditions .
- Imidazole derivatives show anti-amoebic and antihelmintic activities .
- These compounds could potentially be used in the development of new therapeutic agents for the treatment of amoebic and helminthic infections .
- Some imidazole derivatives have been found to possess ulcerogenic activities .
- These properties could potentially be exploited in the development of new drugs for managing ulcer-related conditions .
Chemical Synthesis
Antimycobacterial Activities
Antioxidant Activities
Anti-amoebic and Antihelmintic Activities
Ulcerogenic Activities
Antipyretic Activities
Safety And Hazards
properties
IUPAC Name |
1-(1-butylimidazol-2-yl)-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.2ClH/c1-3-4-6-12-7-5-11-9(12)8-10-2;;/h5,7,10H,3-4,6,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBRMAXXMQIJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1CNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



